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molecular formula C14H18N2OS B407976 4-tert-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide CAS No. 215778-70-4

4-tert-butyl-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No. B407976
M. Wt: 262.37g/mol
InChI Key: RIDFPPKDRFXSOU-UHFFFAOYSA-N
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Patent
US06900219B2

Procedure details

2-Aminothiazole (38 mg, 0.37 mmole) was dissolved in dry tetrahydrofuran (6.5 ml) followed by addition of triethylamine (77 mg, 0.76 mmole) and 4-t-butylbenzoyl chloride (151 mg, 0.76 mmole). The reaction was stirred overnight at room temperature, and then the solvent removed under reduced pressure. The residue was purified by reverse phase HPLC (water/acetonitrile gradient), giving [4-(tert-butyl)phenyl]-N-(1,3-thiazolin-2-yl)carboxamide. The product was characterized by HPLC-MS.
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(N(CC)CC)C.[C:14]([C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>O1CCCC1>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([C:22]([NH:1][C:2]2[S:3][CH2:4][CH2:5][N:6]=2)=[O:23])=[CH:25][CH:26]=1)([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
6.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
77 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
151 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase HPLC (water/acetonitrile gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(=O)NC=1SCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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